molecular formula C5H12ClNO2S B1219618 ((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride CAS No. 40642-85-1

((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride

Cat. No. B1219618
CAS RN: 40642-85-1
M. Wt: 185.67 g/mol
InChI Key: LBYBMKYIAODETE-UHFFFAOYSA-N
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Patent
US04035492

Procedure details

13.5 g of S-(β-aminoethyl)mercaptoacetic acid and 10.8 g of 2,2-dimethoxy propane are added, successively, to a solution of 7.3 g of gaseous hydrochloric acid in 20 cc of methanol. The solution is permitted to stand for 12 hours at ambient temperature. The flakes formed (17.5 g) are filtered and washed with ethyl acetate. Fusion point = 100° C.
Name
S-(β-aminoethyl)mercaptoacetic acid
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][S:4][CH2:5][C:6]([OH:8])=[O:7].[CH3:9]OC(OC)(C)C.[ClH:16]>CO>[ClH:16].[CH3:9][O:7][C:6]([CH2:5][S:4][CH2:3][CH2:2][NH2:1])=[O:8] |f:4.5|

Inputs

Step One
Name
S-(β-aminoethyl)mercaptoacetic acid
Quantity
13.5 g
Type
reactant
Smiles
NCCSCC(=O)O
Name
Quantity
10.8 g
Type
reactant
Smiles
COC(C)(C)OC
Step Two
Name
Quantity
7.3 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flakes formed (17.5 g)
FILTRATION
Type
FILTRATION
Details
are filtered
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Fusion point = 100° C.

Outcomes

Product
Details
Reaction Time
12 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.